![molecular formula C12H14N2S B13015429 3-((Tetrahydro-2H-thiopyran-4-yl)amino)benzonitrile](/img/structure/B13015429.png)
3-((Tetrahydro-2H-thiopyran-4-yl)amino)benzonitrile
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Overview
Description
3-((Tetrahydro-2H-thiopyran-4-yl)amino)benzonitrile is a chemical compound with the molecular formula C12H14N2S and a molecular weight of 218.32 g/mol . This compound features a benzonitrile group attached to a tetrahydro-2H-thiopyran-4-ylamino moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydro-2H-thiopyran-4-yl)amino)benzonitrile typically involves the reaction of 4-aminotetrahydrothiopyran with benzonitrile under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-((Tetrahydro-2H-thiopyran-4-yl)amino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
3-((Tetrahydro-2H-thiopyran-4-yl)amino)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((Tetrahydro-2H-thiopyran-4-yl)amino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: A related compound with a similar structure but different functional groups.
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide: Another compound with a thiopyran ring but different substituents.
Uniqueness
3-((Tetrahydro-2H-thiopyran-4-yl)amino)benzonitrile is unique due to its specific combination of a benzonitrile group and a tetrahydro-2H-thiopyran-4-ylamino moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
3-((Tetrahydro-2H-thiopyran-4-yl)amino)benzonitrile, also known by its CAS number 1156987-04-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its pharmacological targets, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C12H14N2S, with a molecular weight of 218.32 g/mol. The compound features a tetrahydrothiopyran moiety linked to a benzonitrile group, which may contribute to its biological properties.
Property | Value |
---|---|
CAS Number | 1156987-04-0 |
Molecular Formula | C12H14N2S |
Molecular Weight | 218.32 g/mol |
Purity | ≥95% |
1. Pharmacological Targets
Research indicates that this compound may interact with several biological targets, particularly in the context of neurological and inflammatory conditions. It has been noted for its potential as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in modulating intracellular signaling pathways related to inflammation and cognitive functions .
2. In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. For instance, it has been reported to selectively inhibit tumor cell proliferation without affecting normal cells, indicating a promising therapeutic index for anticancer applications . The mechanism of action appears to involve the modulation of cell cycle-related proteins such as cyclin-dependent kinases (CDKs), which are essential for cell division and proliferation .
3. In Vivo Studies
In vivo studies have further elucidated the compound's effects on animal models. For example, it demonstrated anti-inflammatory properties by significantly reducing pro-inflammatory cytokines in models of asthma and chronic obstructive pulmonary disease (COPD) . Additionally, it has shown neuroprotective effects in models of cerebral ischemia by enhancing mitochondrial function and reducing oxidative stress .
Case Study 1: Antitumor Activity
A study involving the application of this compound on MDA-MB-231 breast cancer cells revealed that the compound inhibited cell growth effectively at low micromolar concentrations. The study highlighted its selective cytotoxicity towards cancer cells while sparing normal keratinocytes, suggesting its potential as a targeted cancer therapy .
Case Study 2: Neuroprotection
In another investigation focusing on neuroprotection, the compound was administered in a rat model of middle cerebral artery occlusion. Results indicated that treatment with this compound led to improved neurological outcomes and reduced infarct size compared to control groups. This effect was associated with increased levels of neuroprotective factors and decreased markers of oxidative stress .
Properties
Molecular Formula |
C12H14N2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
3-(thian-4-ylamino)benzonitrile |
InChI |
InChI=1S/C12H14N2S/c13-9-10-2-1-3-12(8-10)14-11-4-6-15-7-5-11/h1-3,8,11,14H,4-7H2 |
InChI Key |
CNXZZWWJFVSFCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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